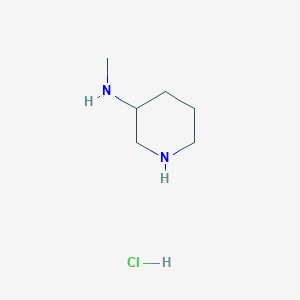

N-Methylpiperidin-3-amine hydrochloride

Übersicht

Beschreibung

N-Methylpiperidin-3-amine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is often used in various chemical syntheses and has significant applications in medicinal chemistry due to its structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylpiperidin-3-amine hydrochloride typically involves the reaction of piperidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps such as crystallization or distillation to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylpiperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary or tertiary amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-Methylpiperidin-3-amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively, making it valuable in drug development processes.

- Neurotransmitter Modulation : The compound has been studied for its potential effects on neurotransmitter systems, particularly regarding dopamine and serotonin receptors. This interaction suggests applications in treating psychiatric disorders and mood-related conditions .

Biological Studies

Research indicates that this compound may influence receptor activity, leading to alterations in neurotransmitter release and signaling pathways. This modulation can have implications for:

- Psychiatric Disorders : The compound's ability to interact with dopamine D2 and serotonin 5-HT receptors positions it as a candidate for therapies targeting conditions such as schizophrenia and depression .

- Alzheimer’s Disease : Studies have explored its potential in inhibiting acetylcholinesterase and butyrylcholinesterase enzymes, which are critical in managing Alzheimer's disease symptoms .

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for more complex molecules. Its reactivity allows for various transformations:

- Oxidation and Reduction : The compound can undergo oxidation to form sulfone derivatives or reduction to yield amine derivatives, facilitating the synthesis of other pharmacologically active compounds.

| Reaction Type | Product Type | Description |

|---|---|---|

| Oxidation | Sulfone derivatives | Formation through oxidation reactions |

| Reduction | Amine derivatives | Formation via reduction reactions |

| Substitution | Substituted piperidines | Nucleophilic substitution reactions |

Neuropharmacological Effects

A study investigated the effects of this compound on dopamine receptor modulation. Results indicated that the compound could enhance dopamine release under specific conditions, suggesting potential therapeutic benefits for disorders like Parkinson's disease .

Anticancer Activity

Another research effort focused on the compound's anticancer properties through its ability to induce apoptosis in cancer cell lines. The findings showed that this compound could enhance cytotoxicity compared to standard treatments, indicating its potential as an adjunct therapy in cancer management .

Wirkmechanismus

The mechanism of action of N-Methylpiperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidine: A basic structure similar to N-Methylpiperidin-3-amine hydrochloride but without the methyl group.

N-Methylpiperidine: Similar structure but lacks the amine group at the 3-position.

N-Ethylpiperidin-3-amine hydrochloride: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

N-Methylpiperidin-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring with a methyl group attached to the nitrogen atom. This structural arrangement contributes to its interaction with various biological targets, influencing its pharmacological properties.

Molecular Formula : C₇H₁₈ClN

Molecular Weight : 151.69 g/mol

The biological activity of this compound is primarily mediated through its interactions with neurotransmitter receptors and enzymes. Key mechanisms include:

- Dopaminergic Activity : The compound may influence dopamine receptors, which are critical for mood regulation and motor control, suggesting potential applications in treating mood disorders.

- Cholinesterase Inhibition : Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important for cognitive function and memory, particularly in Alzheimer's disease .

- Anticancer Properties : Research indicates that piperidine derivatives can exhibit cytotoxic effects against various cancer cell lines, enhancing apoptosis and inhibiting tumor growth .

1. Neuropharmacological Effects

This compound has been studied for its potential neuropharmacological effects, including:

- Antidepressant Potential : By modulating dopaminergic pathways, it may provide therapeutic benefits in depression and anxiety disorders.

- Cognitive Enhancement : Its ability to inhibit cholinesterases positions it as a candidate for enhancing cognitive function in neurodegenerative diseases .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

3. Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds derived from piperidine structures have shown enhanced cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .

Case Studies

- Alzheimer's Disease Treatment : A study demonstrated that piperidine derivatives could effectively inhibit AChE and BuChE, leading to improved cognitive outcomes in animal models . The introduction of piperidine rings was crucial for enhancing brain exposure and selectivity.

- Cancer Therapy : In a comparative study of various piperidine derivatives, one showed superior activity against colorectal cancer cells by activating M3 muscarinic acetylcholine receptors, which are implicated in tumor progression .

Eigenschaften

IUPAC Name |

N-methylpiperidin-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-7-6-3-2-4-8-5-6;/h6-8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVJYJSOAGMETHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127294-77-3 | |

| Record name | 3-Piperidinamine, N-methyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127294-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.